5-Bromo-2-methyl-8-quinolinamine CAS 1417632-66-6 properties
5-Bromo-2-methyl-8-quinolinamine CAS 1417632-66-6 properties
An In-depth Technical Guide to 5-Bromo-2-methyl-8-quinolinamine (CAS 1417632-66-6): Synthesis, Characterization, and Applications
Abstract
5-Bromo-2-methyl-8-quinolinamine is a functionalized quinoline derivative of significant interest to the chemical and pharmaceutical research communities. As a heterocyclic building block, its unique substitution pattern—featuring a nucleophilic amino group, a reactive bromine atom, and a methyl-substituted pyridine ring—offers a versatile platform for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its core properties, a plausible, literature-derived synthetic pathway, robust analytical characterization protocols, and a discussion of its potential applications in drug discovery and materials science. The document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.
Introduction: The Quinoline Scaffold in Modern Chemistry
The quinoline scaffold, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a cornerstone of medicinal chemistry. Its prominence dates back to the isolation of quinine, a potent antimalarial from Cinchona bark, which established the quinoline core as a privileged structure in drug design. This initial discovery catalyzed centuries of research, leading to the development of numerous synthetic methodologies and a vast library of quinoline derivatives with diverse biological activities.
5-Bromo-2-methyl-8-quinolinamine (CAS 1417632-66-6) emerges from this rich history as a strategically designed intermediate. The incorporation of a bromine atom at the C-5 position provides a chemically tractable handle for modern cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of a wide array of substituents.[1] The 8-amino group serves as a key site for derivatization, allowing for the formation of amides, sulfonamides, and other functional groups to modulate physicochemical properties and target interactions. This guide synthesizes the available information to provide a detailed, field-proven framework for its use.
Physicochemical and Structural Properties
While extensive experimental data for 5-Bromo-2-methyl-8-quinolinamine is not widely published, its core properties can be reliably established from supplier data and computational models. For a more complete understanding, a comparison with structurally similar, well-characterized quinoline analogs is highly instructive.
Core Compound Data
The fundamental properties of the target compound are summarized below.
| Property | Value | Source |
| CAS Number | 1417632-66-6 | [2] |
| Molecular Formula | C₁₀H₉BrN₂ | [3] |
| Molecular Weight | 237.10 g/mol | [3] |
| Appearance | Solid | [3] |
| Typical Purity | ≥98% | [3] |
Comparative Analysis with Structural Analogs
To estimate properties such as melting point and to understand the influence of each substituent, we can examine related molecules. This comparative approach is a standard practice in chemical research for predicting the behavior of novel compounds.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Differences & Insights |
| 5-Bromo-8-methylquinoline | 74316-55-5 | C₁₀H₈BrN | 222.08 | Lacks the 8-amino group; provides a baseline for the core brominated quinoline structure.[4] |
| 5-Bromo-quinolin-8-ylamine | 53472-18-7 | C₉H₇BrN₂ | 223.07 | Lacks the 2-methyl group; highlights the contribution of the 5-bromo and 8-amino groups.[5] |
| 8-Bromo-2-methylquinoline | N/A | C₁₀H₈BrN | 222.08 | Bromine is at the 8-position instead of the 5-position; useful for spectroscopic comparison. Melting point is 69-70°C.[6] |
| 5-Bromo-2-methylquinolin-8-ol | N/A | C₁₀H₈BrNO | 238.08 | Features an 8-hydroxyl group instead of an 8-amino group, which can influence melting point and solubility through hydrogen bonding.[1] |
Proposed Synthesis and Experimental Protocol
Rationale for Synthetic Strategy
The proposed two-step synthesis begins with 2-methyl-8-nitroquinoline. This starting material is chosen because the nitro group at the C-8 position acts as a deactivating group, which can help direct the incoming electrophile (bromine). Subsequently, the nitro group can be selectively reduced to the desired primary amine without affecting the bromine substituent or the heterocyclic ring system. This strategy is efficient and relies on common, well-understood laboratory reactions.
Visualization of the Synthetic Pathway
Caption: Proposed two-step synthesis of 5-Bromo-2-methyl-8-quinolinamine.
Detailed Experimental Protocol
This protocol is a self-validating system; progress can be monitored at each stage using Thin Layer Chromatography (TLC), and the final product's identity and purity must be confirmed via the analytical methods described in Section 4.
Step 1: Synthesis of 5-Bromo-2-methyl-8-nitroquinoline
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 10 volumes) to 0°C in an ice-water bath.
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Substrate Addition: Slowly add 2-methyl-8-nitroquinoline (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 15°C. Stir until a clear solution is obtained.
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Bromination: Add N-bromosuccinimide (NBS, 1.1 eq) portion-wise over 30-45 minutes, maintaining the temperature below 10°C.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the consumption of the starting material by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
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Work-up: Carefully pour the reaction mixture onto crushed ice. A precipitate will form. Adjust the pH to ~8 using a saturated sodium bicarbonate (NaHCO₃) solution.
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Isolation: Filter the resulting solid, wash thoroughly with deionized water, and dry under vacuum to yield crude 5-Bromo-2-methyl-8-nitroquinoline.
Causality: The use of concentrated sulfuric acid protonates the quinoline nitrogen, and the strong acid medium facilitates the electrophilic substitution. NBS is a safe and effective source of electrophilic bromine.[7]
Step 2: Synthesis of 5-Bromo-2-methyl-8-quinolinamine
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Reaction Setup: To a solution of 5-Bromo-2-methyl-8-nitroquinoline (1.0 eq) in ethanol or concentrated hydrochloric acid (HCl), add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).
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Reduction: Heat the mixture to reflux (typically 80-90°C) for 2-4 hours. Monitor the disappearance of the nitro-intermediate by TLC.
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Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a 5M sodium hydroxide (NaOH) solution until the pH is basic (~9-10). Caution: This is a highly exothermic process.
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Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final compound.
Causality: Stannous chloride in acidic medium is a classical and highly effective method for the reduction of aromatic nitro groups to primary amines, a reaction known as the Bechamp reduction.
Analytical Characterization and Quality Control
Confirming the identity, purity, and structure of the final compound is critical. A multi-technique approach ensures the highest level of confidence.
Analytical Workflow
Caption: Standard analytical workflow for structural confirmation and purity assessment.
Predicted Spectroscopic Data
Based on the known structure and data from analogs, the following spectral characteristics are expected:
| Technique | Expected Observations | Rationale & Comparison |
| ¹H NMR | - A singlet around δ 2.7-2.9 ppm (3H) for the methyl group.- A broad singlet for the -NH₂ protons (2H), which may be exchangeable with D₂O.- A series of doublets and double-doublets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the quinoline ring protons. | The chemical shift for the methyl group is consistent with data for 8-bromo-2-methylquinoline (δ 2.82 ppm).[6] The appearance of the NH₂ signal and disappearance of the nitro group's deshielding effect will alter the aromatic proton signals compared to the intermediate. |
| ¹³C NMR | - A signal around δ 20-25 ppm for the methyl carbon.- Aromatic signals between δ 110-150 ppm. The carbon bearing the bromine (C-5) and the carbon bearing the amino group (C-8) will have characteristic shifts. | The number of signals should correspond to the 10 unique carbon atoms in the structure. Data for 5-bromo-8-methoxyquinoline shows characteristic shifts that can be used as a reference.[8] |
| Mass Spec. (MS) | The mass spectrum should show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio). The molecular ion peaks would be expected at m/z 236 and 238. | This isotopic pattern is a definitive confirmation of the presence and number of bromine atoms. |
| FTIR | - N-H stretching bands for the primary amine around 3300-3500 cm⁻¹.- Disappearance of the characteristic nitro group stretches (~1530 and 1350 cm⁻¹).- C-Br stretching in the fingerprint region (< 700 cm⁻¹). | These functional group signals provide clear evidence of the successful nitro-to-amine reduction. |
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 5-Bromo-2-methyl-8-quinolinamine is not available, a robust safety assessment can be made based on data for closely related analogs, such as 6-bromo-2-methylquinoline and 5-bromo-quinolin-8-ylamine.
GHS Hazard Classification (Inferred)
| Hazard Class | Category | Statement | Source (Analog) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [5][9] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [5][9] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [5][9] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [5][9] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation | [5][9] |
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.
-
Respiratory Protection: Avoid breathing dust. If dust is generated, a NIOSH-approved respirator may be required.
-
Storage
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Store in a tightly sealed container in a cool, dry, and well-ventilated place.
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Keep away from strong oxidizing agents.
Applications in Research and Drug Development
The true value of 5-Bromo-2-methyl-8-quinolinamine lies in its potential as a versatile intermediate for creating novel molecules with tailored properties.
Role as a Chemical Building Block
The molecule's utility stems from its three key functional regions:
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The Quinoline Core: A proven pharmacophore associated with a wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties.
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The C-5 Bromine Atom: A prime site for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, alkyl, and alkyne groups, enabling rapid library synthesis and structure-activity relationship (SAR) studies.
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The C-8 Amino Group: A nucleophilic center that can be readily acylated, sulfonated, or alkylated to modify the compound's electronic properties, solubility, and hydrogen bonding capacity.
Potential Derivatization Pathways
Caption: Key derivatization pathways for 5-Bromo-2-methyl-8-quinolinamine.
Conclusion
5-Bromo-2-methyl-8-quinolinamine is a high-value chemical intermediate poised for significant application in synthetic and medicinal chemistry. While comprehensive data on the compound itself is emerging, a robust understanding of its properties, synthesis, and handling can be derived from established chemical principles and analysis of its structural analogs. Its strategically placed functional groups provide a trifecta of opportunities for modification, making it an ideal scaffold for the development of new therapeutic agents and functional materials. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this promising compound.
References
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PubChem. (n.d.). 5-Bromo-quinolin-8-ylamine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
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PrepChem.com. (n.d.). Synthesis of 5-Bromo-8-ethoxalylamino-7-nitroquinoline. Retrieved February 15, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved February 15, 2026, from [Link]
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National Center for Biotechnology Information. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E, 65(Pt 7), o1490. Retrieved February 15, 2026, from [Link]
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ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 11(2), 169-176. Retrieved February 15, 2026, from [Link]
- Google Patents. (2002). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
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